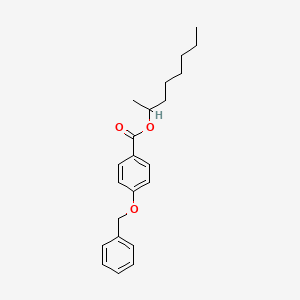

1-Methylheptyl 4-Benzyloxybenzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Contemporary Research

Contemporary research into benzoate esters is vibrant and multifaceted. In materials science, scientists leverage the rigid core of the benzene (B151609) ring and the flexible nature of the ester linkage to design molecules with specific physical and chemical properties. The synthesis of these esters, typically through the Fischer esterification of benzoic acid and an alcohol, allows for a high degree of molecular engineering. By varying the substituents on the aromatic ring and the structure of the alcohol, researchers can fine-tune properties such as melting point, solubility, and electronic characteristics. This adaptability makes benzoate esters prime candidates for the development of advanced polymers, resins, and, most notably, liquid crystals.

Academic Significance of 1-Methylheptyl 4-Benzyloxybenzoate in Specific Research Fields

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its molecular structure points to significant academic interest, particularly in the field of liquid crystals. The key features of this compound are the benzyloxybenzoate core and the chiral 1-methylheptyl tail.

The likely synthesis of this compound involves the esterification of 4-benzyloxybenzoic acid with (S)-2-heptanol. The presence of the chiral (S)-1-methylheptyl group is of paramount importance. Chirality, or the property of a molecule being non-superimposable on its mirror image, is a fundamental prerequisite for the formation of ferroelectric and antiferroelectric liquid crystal phases. wikipedia.org These phases are of immense interest for their applications in fast-switching display devices and optical computing.

The 4-benzyloxybenzoate moiety provides a rigid, calamitic (rod-like) core, which is a common structural motif in liquid crystalline materials. The combination of this rigid core with a chiral chain suggests that this compound is designed to exhibit chiral smectic phases, such as the Smectic C* (SmC*) phase, which is ferroelectric. Research on related compounds, such as (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl benzoates, has demonstrated the induction of such useful mesophases. researchgate.net

Evolution of Research in Liquid Crystalline Compounds Relevant to Benzyloxybenzoates

The study of liquid crystals began with the discovery of cholesteryl benzoate, another benzoate ester, in the late 19th century. Since then, research has evolved from simple thermotropic liquid crystals to complex, multi-functional materials. The development of benzyloxybenzoate-based liquid crystals is part of a broader effort to create materials with specific mesophase behaviors and electro-optical properties.

Early research focused on achieving nematic phases for display applications. However, the discovery of ferroelectricity in chiral smectic liquid crystals in the 1970s opened up new avenues of research. Scientists began to systematically synthesize molecules with chiral centers to induce these polar phases. The "1-methylheptyl" group, derived from the commercially available (S)-2-heptanol, became a standard chiral building block in this endeavor.

More recent research has explored the synthesis of homologous series of benzyloxybenzoate esters to understand the relationship between the length of the alkyl or alkoxy chains and the resulting mesophase stability and transition temperatures. For instance, studies on 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate have provided insights into the thermodynamic properties of multi-ring benzoate ester systems. nih.gov This systematic approach allows for the fine-tuning of material properties for specific technological applications.

Research Gaps and Future Outlook for Benzyloxybenzoate Compounds

Future research in the broader area of benzyloxybenzoate compounds is likely to focus on several key areas:

Novel Chiral Moieties: The exploration of new chiral groups beyond the standard ones to induce novel ferroelectric and antiferroelectric phases with improved properties, such as lower viscosity and higher spontaneous polarization.

Bent-Core Systems: The incorporation of the benzyloxybenzoate structure into bent-core (banana-shaped) liquid crystals, which can exhibit unique polar and chiral mesophases.

Polymerizable Liquid Crystals: The development of reactive benzyloxybenzoate mesogens that can be polymerized to form highly ordered, anisotropic polymer networks for applications in optical films and sensors.

Structure-Property Relationships: Continued systematic studies on homologous series and the effect of different substituents on the benzyloxybenzoate core to build a more comprehensive understanding of the relationship between molecular structure and macroscopic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

127319-86-2 |

|---|---|

Molecular Formula |

C22H28O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

octan-2-yl 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C22H28O3/c1-3-4-5-7-10-18(2)25-22(23)20-13-15-21(16-14-20)24-17-19-11-8-6-9-12-19/h6,8-9,11-16,18H,3-5,7,10,17H2,1-2H3 |

InChI Key |

UXZXZHOYLIFWGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methylheptyl 4 Benzyloxybenzoate

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target ester is contingent on the efficient preparation of its two primary components: 4-benzyloxybenzoic acid and 1-methylheptyl alcohol.

Synthesis of 4-Benzyloxybenzoic Acid and its Activated Forms

4-Benzyloxybenzoic acid is a crucial precursor, typically synthesized via the Williamson ether synthesis. A common laboratory-scale preparation involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with benzyl (B1604629) chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in an ethanol (B145695) solvent. The mixture is refluxed to facilitate the formation of the benzyl ether. Following this, the ethyl ester group is hydrolyzed to the carboxylic acid by heating with potassium hydroxide (B78521) (KOH), and subsequent acidification with a strong acid like hydrochloric acid (HCl) precipitates the desired 4-benzyloxybenzoic acid. rsc.org An alternative route utilizes 4-hydroxybenzoic acid and benzyl bromide for the initial benzylation step. organic-chemistry.org

For subsequent esterification reactions, the carboxylic acid must be "activated" to enhance its reactivity. This can be achieved in several ways:

Conversion to Acid Chloride: The carboxylic acid can be converted to the highly reactive 4-benzyloxybenzoyl chloride. This is typically accomplished by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The reaction with oxalyl chloride can be performed at room temperature and may be catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com

Formation of O-Acylisourea Intermediate: In carbodiimide-mediated coupling reactions, such as the Steglich esterification, the carboxylic acid reacts with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate in situ. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol.

Preparation of Chiral and Achiral 1-Methylheptyl Alcohols

The alcohol precursor, 1-methylheptyl alcohol (also known as 2-octanol), can be prepared in both its racemic (achiral) and enantiomerically pure (chiral) forms.

Achiral (Racemic) Synthesis: Racemic 2-octanol (B43104) is commercially available and is produced on a large scale by the base-catalyzed cleavage of ricinoleic acid, which is derived from castor oil. wikipedia.org It can also be synthesized via the Grignard reaction, a versatile method for forming carbon-carbon bonds. organicchemistrytutor.comdummies.com In this approach, a Grignard reagent such as methylmagnesium bromide attacks an aldehyde, in this case, heptanal. The resulting intermediate is then protonated during an aqueous workup to yield racemic 2-octanol. libretexts.org

Chiral Synthesis: The synthesis of specific enantiomers, (R)-2-octanol or (S)-2-octanol, requires asymmetric synthesis techniques. One prominent method is the asymmetric reduction of the corresponding ketone, 2-octanone. This can be accomplished using biocatalytic methods with alcohol dehydrogenases (ADHs) or through catalytic hydrogenation using chiral transition metal complexes, such as those developed by Noyori. nih.govrsc.org These catalysts create a chiral environment that directs the reduction to favor the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. nih.gov Biocatalytic deracemization methods, which combine a stereospecific oxidation and a non-stereoselective reduction, can also be employed to convert racemic 2-octanol into a single enantiomer. rsc.org

Esterification Reaction Pathways to 1-Methylheptyl 4-Benzyloxybenzoate

With the precursors in hand, the final step is the formation of the ester bond. The primary methods employed are reagent-based couplings and acid chloride-mediated reactions.

Stechiometric Reagent-Based Approaches (e.g., DCC/DMAP Coupling)

The Steglich esterification is a widely used method for forming esters under mild conditions, making it suitable for sensitive substrates. organic-chemistry.orgnih.gov The reaction involves the coupling of 4-benzyloxybenzoic acid and 1-methylheptyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com

The mechanism proceeds with DCC activating the carboxylic acid to form an O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with the alcohol, the reaction is often slow and can lead to the formation of an unreactive N-acylurea byproduct through rearrangement. organic-chemistry.org DMAP acts as a superior acyl transfer catalyst; it reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. organic-chemistry.orgrsc.org This "active ester" then readily reacts with 1-methylheptyl alcohol to form the desired product, this compound, and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration. google.com

Acid Chloride-Mediated Esterification

An alternative and classic method for ester synthesis involves the use of an acid chloride. In this two-step approach, 4-benzyloxybenzoic acid is first converted to 4-benzyloxybenzoyl chloride using an agent like thionyl chloride. prepchem.com

The purified acid chloride is then reacted with 1-methylheptyl alcohol. The reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acid chloride. This process is often performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. rsc.org The reaction is typically exothermic and may require cooling to control the reaction rate. rsc.org

Optimization of Reaction Parameters and Yields

The efficiency and yield of the esterification reaction are highly dependent on various parameters. Optimization is key to maximizing product formation and minimizing side reactions. For the DCC/DMAP coupling method, several factors are critical. organic-chemistry.orgresearchgate.net

Stoichiometry: The molar ratios of the reactants and reagents are crucial. An excess of the carbodiimide (B86325) (DCC) is often used to ensure complete conversion of the acid. The amount of DMAP is typically catalytic, often in the range of 5-10 mol%. organic-chemistry.orgnih.gov

Solvent: The choice of solvent can influence reaction rates. Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to prevent hydrolysis of the activated intermediates. organic-chemistry.orgscielo.br

Temperature and Time: Steglich esterifications are generally conducted at room temperature, which is one of their main advantages. google.com Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates. organic-chemistry.orgscielo.br

Byproduct Removal: A major challenge in DCC-based couplings is the removal of the dicyclohexylurea (DCU) byproduct, which can complicate purification. jocpr.com Using water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can facilitate an easier aqueous workup.

The table below presents a set of typical reaction conditions for a Steglich-type esterification, which could be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Carboxylic Acid | 1.0 equiv | Limiting Reagent. scielo.br |

| Alcohol | 1.1 - 1.5 equiv | Slight excess to drive reaction to completion. scielo.br |

| Coupling Agent (DCC) | 1.1 - 1.6 equiv | Ensures full activation of the carboxylic acid. researchgate.net |

| Catalyst (DMAP) | 0.1 - 0.2 equiv | Catalytic amount to accelerate the reaction and prevent side products. nih.gov |

| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent for this reaction. organic-chemistry.org |

| Temperature | 0 °C to Room Temperature | Mild conditions prevent degradation of sensitive functional groups. organic-chemistry.org |

| Reaction Time | 3 - 24 hours | Monitored by TLC until consumption of starting material. organic-chemistry.orgscielo.br |

Directed Derivatization of this compound

The structure of this compound, featuring a benzyl ether and an ester linkage, allows for targeted chemical modifications. These transformations can selectively alter different parts of the molecule to introduce new functional groups or to unmask existing ones.

The benzyl ether in this compound serves as a protective group for the phenol. A common and effective method for the deprotection of benzyl ethers is hydrogenolysis. This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C).

The primary advantage of hydrogenolysis is its high selectivity. It can cleave the benzyl ether without affecting other functional groups that are not susceptible to hydrogenation, such as the ester group. However, it is important to note that this method is not suitable if the molecule contains other reducible groups like alkenes or alkynes, as they would also be reduced under these conditions. dal.ca

Alternative deprotection strategies for benzyl ethers exist, though their direct application to this compound is not extensively documented. Lewis acids such as SnCl₄ have been shown to selectively cleave benzyl esters in the presence of benzyl ethers, but their efficacy in cleaving the benzyl ether of this specific compound would require further investigation. dal.ca

Table 1: Comparison of Deprotection Strategies for Benzyl Ethers

| Deprotection Method | Reagents | Advantages | Limitations |

| Hydrogenolysis | H₂, Pd/C | High selectivity for benzyl ethers, clean reaction. | Not compatible with other reducible functional groups (e.g., alkenes, alkynes). dal.ca |

| Lewis Acid Cleavage | e.g., BCl₃, AlCl₃ | Can be selective under specific conditions. | May lack selectivity and cleave other protecting groups or esters. |

The benzoate (B1203000) portion of this compound can be modified to introduce new functional groups, thereby altering the electronic and steric properties of the molecule. These modifications are typically performed on the 4-benzyloxybenzoic acid precursor before the esterification step.

For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the aromatic ring of 4-benzyloxybenzoic acid. The position of the incoming substituent is directed by the existing ether and carboxylic acid groups. Subsequent chemical transformations of the newly introduced group can lead to a wide array of derivatives.

Another approach involves the synthesis of derivatives of 4-hydroxybenzoic acid, which can then be benzylated and esterified. For example, 4-hydroxybenzoic acid can be alkylated or acylated at the phenolic hydroxyl group, and these derivatives can then be subjected to esterification with 1-methylheptanol. This approach has been used in the synthesis of various benzoate derivatives for applications in materials science and as inhibitors of biological targets. ontosight.ainih.gov

The synthesis of eugenyl benzoate derivatives, for example, has involved esterification, demethylation, and other reactions to create novel compounds with biological activity. waocp.org This highlights the versatility of modifying the benzoic acid moiety to access a library of related compounds.

Mechanistic Studies of Esterification and Related Transformations

Understanding the reaction mechanisms and the role of catalysts in the formation of this compound is fundamental for optimizing its synthesis and for developing new synthetic routes.

The formation of this compound is typically achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between 4-benzyloxybenzoic acid and 1-methylheptanol (octan-2-ol).

The generally accepted mechanism for Fischer esterification proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the hydroxyl group of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water to form a protonated ester.

Deprotonation of the ester to yield the final product and regenerate the acid catalyst.

Kinetic studies on the esterification of benzoic acid with various alcohols, such as butanol and isoamyl alcohol, have shown that the reaction is typically first order with respect to the carboxylic acid. researchgate.net These studies help in determining the rate constants for both the forward and reverse reactions, as well as the activation energies, providing a quantitative understanding of the process. researchgate.netresearchgate.net

A variety of catalysts can be employed for the esterification of benzoic acid and its derivatives. dergipark.org.tr The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.

Homogeneous Catalysts:

Brønsted acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts. dergipark.org.tr Organic sulfonic acids, such as p-toluenesulfonic acid (p-TSA), are also widely used and offer the advantage of being a solid, making them easier to handle. researchgate.netcore.ac.uk

Lewis acids: Metal triflates and other Lewis acidic compounds can also catalyze esterification reactions.

Heterogeneous Catalysts:

Solid acid catalysts: To overcome the problems associated with homogeneous catalysts, such as corrosion and difficulty in separation, solid acid catalysts have been developed. dergipark.org.tr These include:

Ion-exchange resins: Resins like Amberlyst-15 are effective and can be easily removed from the reaction mixture by filtration. dergipark.org.tr

Zeolites and supported heteropolyacids: These materials offer high surface area and tunable acidity. dergipark.org.tr

Deep eutectic solvents (DES): A combination of a hydrogen bond donor (e.g., p-TSA) and a hydrogen bond acceptor can act as both a solvent and a catalyst, providing high conversion rates for the esterification of benzoic acid. dergipark.org.tr

The catalytic activity of these systems has been evaluated for the esterification of benzoic acid with various alcohols, showing high conversions under optimized conditions. dergipark.org.tr

Table 2: Catalytic Systems for Benzoic Acid Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Brønsted Acids | H₂SO₄, p-TSA researchgate.netdergipark.org.trcore.ac.uk | High activity, low cost. | Corrosive, difficult to separate from the product. dergipark.org.tr |

| Homogeneous Lewis Acids | Metal Triflates | Mild reaction conditions. | Can be sensitive to water. |

| Heterogeneous Solid Acids | Ion-exchange resins, Zeolites dergipark.org.tr | Easy separation, reusable, less corrosive. dergipark.org.tr | Can have lower activity compared to homogeneous catalysts. |

| Deep Eutectic Solvents | p-TSA/BTEAC dergipark.org.tr | High catalytic activity, environmentally friendly. dergipark.org.tr | May require specific reaction conditions. |

Spectroscopic and Advanced Analytical Characterization of 1 Methylheptyl 4 Benzyloxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 1-methylheptyl 4-benzyloxybenzoate is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The spectrum can be divided into three main regions: the aromatic protons of the benzoate (B1203000) and benzyl (B1604629) groups, the benzylic ether protons, and the aliphatic protons of the 1-methylheptyl chain.

The aromatic protons on the 4-benzyloxybenzoate moiety are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-donating benzyloxy group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing ester group. The five protons of the benzyl group's phenyl ring will likely appear as a multiplet. rsc.org

The benzylic protons (O-CH₂-Ph) are expected to produce a singlet, as there are no adjacent protons to cause splitting. The methine proton of the 1-methylheptyl group (O-CH(CH₃)) will appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group of the heptyl chain will appear as a triplet, while the methyl group attached to the chiral center will be a doublet. The remaining methylene protons of the heptyl chain will likely overlap, forming a complex multiplet in the upfield region of the spectrum. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -COO) | 7.95 | Doublet | ~8.0 |

| Aromatic (ortho to -O-CH₂) | 7.05 | Doublet | ~8.0 |

| Aromatic (benzyl ring) | 7.30-7.45 | Multiplet | - |

| Benzylic (-O-CH₂-Ph) | 5.10 | Singlet | - |

| Ester Methine (-O-CH(CH₃)-) | 5.05 | Multiplet | ~6.5 |

| Alkyl Methylene (-CH₂-)n | 1.20-1.70 | Multiplet | - |

| Ester Methyl (-CH(CH₃)-) | 1.25 | Doublet | ~6.5 |

| Terminal Methyl (-CH₃) | 0.88 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in this compound will generate a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups (ester and ether linkages). The benzyloxy group's carbons and the 1-methylheptyl group's carbons will have characteristic shifts. The carbon attached to the oxygen of the ester (methine) will be in the range of 70-80 ppm, while the other aliphatic carbons will be found further upfield. rsc.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COO-) | 166.0 |

| Aromatic (C-O of benzoate) | 163.0 |

| Aromatic (C-COO of benzoate) | 122.0 |

| Aromatic (CH of benzoate) | 131.5, 114.5 |

| Aromatic (C-CH₂ of benzyl) | 136.5 |

| Aromatic (CH of benzyl) | 127.5, 128.5, 128.0 |

| Benzylic (-O-CH₂-Ph) | 70.0 |

| Ester Methine (-O-CH(CH₃)-) | 75.0 |

| Ester Methyl (-CH(CH₃)-) | 20.0 |

| Alkyl Methylene & Methyl | 38.0, 31.8, 29.2, 25.5, 22.6, 14.1 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton of the 1-methylheptyl group and both its attached methyl group and the adjacent methylene group of the heptyl chain. It would also show couplings between the adjacent methylene groups along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the benzylic carbon and the aliphatic protons to their respective carbons in the 1-methylheptyl chain. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons to the aromatic carbons of the benzyl group and the oxygen-bearing carbon of the benzoate ring. Also, the protons of the 1-methylheptyl group would show correlations to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the protonated molecule [M+H]⁺ of this compound. This allows for the unambiguous determination of its molecular formula, C₂₁H₂₇O₃. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₂₁H₂₇O₃ | 343.1955 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, several characteristic fragmentation pathways can be predicted. A primary fragmentation would be the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would be the loss of the 1-methylheptyl group as an alkene, resulting in the protonated 4-benzyloxybenzoic acid. Cleavage of the ester bond can also occur, yielding ions corresponding to the 4-benzyloxybenzoyl cation and the 1-methylheptyl radical or cation. nih.gov

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 213 | [4-benzyloxybenzoic acid + H]⁺ |

| 121 | [4-hydroxybenzoic acid + H]⁺ |

| 91 | [Tropylium ion, C₇H₇]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups present in the this compound molecule. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. fiveable.me

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber, with specific peaks corresponding to the vibrations of particular functional groups. For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure. Based on data from similar benzoate esters and functional groups, the expected peaks are detailed in the table below. orgchemboulder.comnist.gov

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the 1715-1730 cm⁻¹ region for an α,β-unsaturated ester like a benzoate. orgchemboulder.com The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ fingerprint region. orgchemboulder.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the 1-methylheptyl group would appear just below 3000 cm⁻¹. researchgate.net The presence of the benzyl ether is confirmed by C-O-C stretching vibrations. researchgate.net

Table 1: Predicted FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Benzene rings) |

| 2960-2850 | C-H Stretch | Aliphatic (1-Methylheptyl group) |

| 1730-1715 | C=O Stretch | Ester |

| 1600, 1580, 1450 | C=C Stretch | Aromatic (Benzene rings) |

| 1300-1250 | C-O Stretch | Ester (Asymmetric) |

| 1150-1000 | C-O Stretch | Ester and Ether (Symmetric) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. doitpoms.ac.uklibretexts.org This makes Raman spectroscopy particularly effective for observing symmetric vibrations and non-polar bonds, such as the C=C bonds in aromatic rings. fiveable.me

In the Raman spectrum of this compound, strong signals are expected for the symmetric vibrations of the benzene (B151609) rings. The ester carbonyl (C=O) stretch, while strong in the IR spectrum, will also be present in the Raman spectrum, though its intensity can vary. researchgate.netias.ac.in Aliphatic C-H stretching and bending modes are typically weaker in Raman spectra compared to aromatic ring modes. fiveable.me The analysis of Raman spectra for similar benzoate esters provides a basis for predicting the characteristic shifts. researchgate.netosu.edu

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3050 | C-H Stretch | Aromatic (Benzene rings) |

| 2960-2850 | C-H Stretch | Aliphatic (1-Methylheptyl group) |

| 1725-1705 | C=O Stretch | Ester |

| 1610-1590 | Ring Breathing Mode | Aromatic (Benzene rings) |

| 1000 | Ring Breathing Mode | Aromatic (Benzene rings) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for both monitoring the synthesis of this compound and for the final assessment of its purity, including the separation of any isomers.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the esterification reaction between 4-benzyloxybenzoic acid and 2-octanol (B43104). sigmaaldrich.combeyondlabz.com By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals, the consumption of the reactants and the formation of the product can be visualized. researchgate.netrochester.edu

The starting materials, 4-benzyloxybenzoic acid (a carboxylic acid) and 2-octanol (an alcohol), are more polar than the resulting ester product, this compound. Therefore, in a suitable mobile phase (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, the product will travel further up the plate (higher Retention Factor, Rf) than the reactants. researchgate.netresearchgate.net The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., 4-benzyloxybenzoic acid) has disappeared. Visualization is typically achieved using a UV lamp, as the aromatic rings in the starting material and product are UV-active. sigmaaldrich.com

Table 3: Typical TLC Parameters for Monitoring Esterification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a high-resolution technique used for separating and quantifying the components of a volatile mixture. It is highly effective for assessing the purity of this compound and for separating it from closely related isomers. sioc-journal.cn

Isomers of this compound could arise from the use of an isomeric mixture of octanols during synthesis. For instance, if the starting alcohol contained 3-octanol (B1198278) or 4-octanol (B147376) in addition to 2-octanol, the corresponding positional isomers of the ester would be formed. These isomers, having very similar boiling points, can often be separated by high-efficiency capillary GLC columns due to subtle differences in their interaction with the stationary phase. researchgate.netresearchgate.net The peak area in the resulting chromatogram is proportional to the concentration of each component, allowing for quantitative analysis of the product's purity and the relative amounts of any isomers present. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of purity and the separation of this compound from related substances and impurities. The inherent nature of this compound, a relatively non-polar ester with a significant hydrophobic character due to the 1-methylheptyl and benzyl groups, makes reversed-phase HPLC the most suitable and widely applied method for its analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is employed. eurogentec.com The separation mechanism is based on the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. A polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compounds from the column. researchgate.netscispace.com For the analysis of this compound, a gradient elution is often preferred over an isocratic one. This involves gradually increasing the proportion of the organic solvent in the mobile phase over the course of the analysis. This approach is particularly effective for separating compounds with a wide range of polarities, which is often the case in the analysis of synthetic products where starting materials, by-products, and the final product may be present.

The detection of this compound is typically achieved using a UV detector. The benzyloxybenzoate moiety contains a chromophore that absorbs UV light, generally in the range of 230-275 nm. nih.gov The choice of a specific wavelength can be optimized to maximize the sensitivity for the compound of interest while minimizing the interference from other components in the sample matrix.

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by the appearance of additional peaks at different retention times. The retention time itself is a characteristic parameter for a given compound under specific chromatographic conditions and can be used for its identification by comparing it to a reference standard.

Detailed research findings on the specific HPLC analysis of this compound are not extensively available in peer-reviewed literature. However, based on the analysis of structurally similar long-chain alkyl esters and benzoates, a robust HPLC method can be established. acs.orgnih.gov The following table outlines a representative set of HPLC parameters that would be suitable for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound, being a relatively non-polar compound, would be expected to have a significant retention time. Potential impurities, such as unreacted 4-benzyloxybenzoic acid or octan-2-ol, would likely elute earlier due to their higher polarity. The following table illustrates hypothetical retention times for these compounds in such a system.

| Compound | Hypothetical Retention Time (minutes) |

| 4-Benzyloxybenzoic Acid | 5.2 |

| Octan-2-ol | 8.7 |

| This compound | 15.3 |

It is crucial to validate the HPLC method to ensure its accuracy, precision, linearity, and sensitivity for the quantitative determination of this compound. This validation process would involve analyzing a series of standard solutions of known concentrations to establish a calibration curve and assessing the recovery of the compound from spiked samples. researchgate.net

Advanced Structural and Supramolecular Investigations of 1 Methylheptyl 4 Benzyloxybenzoate

X-ray Diffraction Studies for Molecular and Mesophase Structures

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal, as well as for identifying the mesophases of liquid crystals. The technique relies on the scattering of X-rays by the electron clouds of atoms. The resulting diffraction pattern provides information about the arrangement of these atoms and molecules.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify the crystalline phases in a bulk sample and to determine its degree of crystallinity. In the context of liquid crystals like 1-Methylheptyl 4-benzyloxybenzoate, PXRD is instrumental in identifying the type of mesophase present (e.g., nematic, smectic, or columnar) by analyzing the characteristic diffraction patterns.

The analysis of PXRD data for calamitic (rod-shaped) liquid crystals, such as those derived from 4-benzyloxybenzoate, can reveal the presence of layered structures typical of smectic phases. rri.res.in The diffraction pattern of a smectic phase is characterized by a sharp, low-angle reflection corresponding to the layer spacing (d) and a diffuse, wide-angle reflection related to the average intermolecular distance within the layers. The position and intensity of these peaks provide insights into the molecular arrangement and the phase symmetry. For instance, the B1 and B2 phases in some banana-shaped liquid crystals have been confirmed using PXRD in conjunction with other techniques. nycu.edu.tw

Illustrative PXRD Data for a Smectic A Phase of a Benzoate (B1203000) Derivative

| 2θ (degrees) | d-spacing (Å) | Intensity (a.u.) | Assignment |

| 2.5 | 35.3 | High | (001) Layer spacing |

| 20.1 | 4.4 | Medium, Broad | Intralayer molecular distance |

This table is illustrative and represents typical data for a smectic mesophase. Actual experimental data for this compound is not publicly available.

The crystal structure of related benzoate compounds often reveals a packing arrangement that can be a precursor to the mesophase behavior. For example, studies on other mesogenic compounds have shown that the crystal packing consists of alternating aliphatic and aromatic regions, which is a common feature of materials that form liquid crystal phases upon melting.

Illustrative Crystallographic Data for a Benzoate Derivative

| Parameter | Value |

| Chemical Formula | C22H28O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 32.1 |

| β (°) | 95.2 |

| Volume (ų) | 1945 |

| Z | 4 |

This table is illustrative and represents plausible crystallographic data for a molecule of similar size and shape. Specific single-crystal X-ray diffraction data for this compound is not publicly available.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools that complement experimental data by providing insights into the electronic structure, conformational preferences, and intermolecular interactions of molecules. These methods are particularly valuable for understanding the behavior of complex systems like liquid crystals.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For this compound, DFT calculations can be used to determine the most stable molecular conformations and to understand how the electronic distribution within the molecule influences its interactions with neighboring molecules.

DFT calculations on related benzoate-containing molecules have been used to optimize molecular structures and have shown good agreement with experimental data from X-ray diffraction. uni-halle.de Such calculations can also provide insights into the non-covalent interactions that drive the formation of liquid crystalline phases.

Illustrative DFT Calculated Properties for a Benzoate Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

This table is illustrative and represents typical values obtained from DFT calculations for a molecule of this type. Specific DFT calculation results for this compound are not publicly available.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including their aggregation and the formation of ordered structures. For this compound, MD simulations can be used to model the formation of mesophases and to investigate the intermolecular forces, such as van der Waals interactions and π-π stacking, that stabilize these phases.

MD simulations have been successfully used to study the aggregation processes in various systems, including the formation of micelles by surfactants and the solubilization of drugs. chem960.comjustia.com This approach can provide valuable insights into how the flexible 1-methylheptyl chain and the rigid aromatic core of the molecule contribute to its self-assembly into liquid crystalline structures.

The presence of a chiral center in this compound gives rise to two enantiomers, (S)- and (R)-1-Methylheptyl 4-benzyloxybenzoate. The stereochemistry of the chiral tail can have a profound effect on the properties of the resulting liquid crystal phases. Chiral molecules are known to form chiral mesophases, such as the chiral nematic (cholesteric) phase and various chiral smectic phases, some of which exhibit ferroelectric properties. nycu.edu.tw

Chiroptical Properties and Their Origin

The chirality of this compound arises from the stereocenter at the first carbon of the 1-methylheptyl group. This chiral center is the source of the compound's potential optical activity, which would be experimentally observed through techniques such as optical rotation and circular dichroism. The benzyloxybenzoate moiety, while achiral itself, acts as a significant chromophore, allowing for the study of chiroptical phenomena.

Optical Rotation Measurements and Stereochemical Purity Assessment

Optical rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of polarized light. This measurement is crucial for characterizing the enantiomers of a chiral molecule. The direction and magnitude of rotation are unique to each enantiomer. For this compound, one would expect the (S)-enantiomer and the (R)-enantiomer to rotate the plane of polarized light by equal amounts but in opposite directions.

The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the Biot law. Its determination would be essential for assessing the stereochemical purity of a sample of this compound. An enantiomerically pure sample would exhibit a specific rotation value characteristic of that enantiomer under defined experimental conditions (e.g., temperature, solvent, and wavelength of light). A racemic mixture, containing equal amounts of both enantiomers, would have a net optical rotation of zero.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be directly calculated from the observed specific rotation of the sample and the known specific rotation of the pure enantiomer.

Hypothetical Data for Optical Rotation:

In the absence of experimental data, a hypothetical table is presented below to illustrate how such information would be reported.

| Enantiomer | Hypothetical Specific Rotation [α] (degrees) | Solvent | Temperature (°C) | Wavelength (nm) |

| (S)-1-Methylheptyl 4-Benzyloxybenzoate | +X.X | Chloroform | 25 | 589 (D-line) |

| (R)-1-Methylheptyl 4-Benzyloxybenzoate | -X.X | Chloroform | 25 | 589 (D-line) |

Circular Dichroism (CD) Spectroscopy for Chiral Features

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral features of a molecule. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the electronic transitions within the molecule and how they are perturbed by the chiral environment.

For this compound, the benzyloxybenzoate group contains aromatic chromophores that would give rise to characteristic absorption bands in the ultraviolet (UV) region. The chiral 1-methylheptyl group would induce a chiral perturbation on these electronic transitions, resulting in a measurable CD signal. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are directly related to the stereochemistry of the molecule.

A CD spectrum of an enantiomerically pure sample of this compound would show distinct positive and/or negative Cotton effects. The spectrum of its enantiomer would be a mirror image. This technique is particularly valuable for confirming the absolute configuration of a chiral center, often in conjunction with computational chemistry methods that can predict theoretical CD spectra for different stereoisomers.

Hypothetical Circular Dichroism Data:

The following table illustrates how key features of a hypothetical CD spectrum for (S)-1-Methylheptyl 4-Benzyloxybenzoate might be summarized.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Associated Electronic Transition |

| ~260 | Positive Cotton Effect | π → π* transition of the benzoate |

| ~220 | Negative Cotton Effect | π → π* transition of the benzyl (B1604629) group |

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the mesophase behavior and electro-optical properties of the specific compound “this compound” that adheres to the requested outline.

The primary obstacle is the lack of published research data detailing the specific mesomorphic properties of this individual compound. While the substance is known and has been synthesized, as indicated in patent literature for use in liquid crystal materials, its intrinsic phase behavior, such as transition temperatures and the specific types of mesophases it may form on its own, is not documented in the accessible scientific papers or databases. justia.com

Research into related compounds provides some context. For instance, more complex molecules containing a benzyloxybenzoate group have been shown to exhibit smectic and nematic phases. nih.govtubitak.gov.tr Similarly, compounds incorporating the chiral 1-methylheptyl group are known to be components of chiral smectic liquid crystal mixtures. researchgate.net These findings suggest that this compound is likely utilized as a chiral dopant, a substance added to a liquid crystal host to induce a chiral (twisted) phase, such as a chiral nematic or a chiral smectic C (SmC*) phase. google.commdpi.comsigmaaldrich.com

However, many chiral dopants are not liquid crystalline by themselves; they are designed to be soluble in a host mesophase. Without specific studies on pure this compound, any discussion of its thermotropic phases, the stability of those phases, or specific structure-property relationships would be speculative and would not meet the required standard of scientific accuracy.

Therefore, due to the absence of specific data for "this compound" in the scientific literature, an article focusing solely on its properties as requested cannot be constructed.

Mesophase Behavior and Electro Optical Properties of 1 Methylheptyl 4 Benzyloxybenzoate in Liquid Crystalline Systems

Electro-Optical Switching and Field-Induced Phenomena in Derived Materials

The incorporation of 1-Methylheptyl 4-Benzyloxybenzoate and its structural analogs into liquid crystalline mixtures gives rise to materials with distinct electro-optical properties. The chiral 1-methylheptyl group is instrumental in inducing ferroelectric and, in some cases, antiferroelectric phases, which are characterized by their unique switching behaviors in the presence of an electric field.

Ferroelectric and Antiferroelectric Switching Behavior

Materials derived from or containing components structurally similar to this compound, such as those with a biphenyl (B1667301) benzoate (B1203000) core, can exhibit both ferroelectric and antiferroelectric switching. In the ferroelectric smectic C* (SmC*) phase, the molecules possess a spontaneous polarization and are tilted with respect to the layer normal. The application of an electric field causes a collective reorientation of the molecules, leading to a fast and bistable switching, a desirable characteristic for display technologies.

Antiferroelectric phases, on the other hand, are characterized by adjacent layers with opposite tilt directions, resulting in a net zero polarization in the absence of an electric field. When an electric field is applied, it can induce a transition to a ferroelectric state, a phenomenon that leads to tristable switching. This behavior is often observed in materials with a high degree of molecular tilt. For instance, in some high-tilted smectic C* phases, an antiferroelectric smectic C*A phase can also be observed. researchgate.net The switching between these states is crucial for various electro-optic applications.

Research on homologous series of chiral esters has shown that the nature of the terminal groups and the length of the alkyl chains significantly influence the type of mesophase formed and its switching characteristics. researchgate.net While some compounds in a series may exhibit a purely ferroelectric SmC* phase, others might also show an antiferroelectric phase. researchgate.net

Polarization and Tilt Angle Measurements in Electro-Optical Cells

The electro-optical properties of liquid crystal materials are quantified by measuring key parameters such as spontaneous polarization (Ps) and tilt angle (θ) within an electro-optical cell. The spontaneous polarization is a measure of the net dipole moment per unit area in the ferroelectric state, while the tilt angle is the angle the molecular long axis makes with the smectic layer normal. banglajol.info

For compounds structurally related to this compound, such as (S)-(+)-4/-[(3-undecafluoro-hexanoyloxy)prop-1-oxy]biphenyl-4-yl 4-(1-methylheptyloxy)-benzoate, the optical tilt angle has been measured in the SmC* phase. banglajol.info The temperature dependence of the tilt angle is a critical parameter, and it has been established that for surface-stabilized ferroelectric liquid crystal display (SSFLCD) applications, an ideal tilt angle is approximately 22.5°. banglajol.info

The following table presents representative data for a structurally similar compound with a biphenyl benzoate core and a 1-methylheptyl chiral group, illustrating the temperature dependence of the optical tilt angle.

| Temperature (°C) | Optical Tilt Angle (θ) |

| 110 | 25° |

| 100 | 28° |

| 90 | 31° |

| 80 | 33° |

| 70 | 35° |

Note: The data presented is for a homologous compound and serves as a representative example of the expected behavior.

Integration of this compound into Advanced Liquid Crystal Devices

The unique electro-optical properties of chiral esters like this compound make them valuable components in the formulation of mixtures for advanced liquid crystal devices. While a single compound rarely possesses all the desired characteristics for a specific application, blending different materials allows for the fine-tuning of properties such as mesophase range, viscosity, polarization, and switching speed. researchgate.netarxiv.org

The development of ferroelectric liquid crystal displays (FLCDs) and other advanced electro-optical devices relies on the precise control of these parameters. The fast response times of ferroelectric liquid crystals, typically in the microsecond range, make them suitable for high-speed display applications where nematic liquid crystals fall short. banglajol.info

Furthermore, the integration of such chiral materials is pivotal in the development of next-generation photonics and electro-optic applications, including spatial light modulators and other fast light shutters. researchgate.net The ability to engineer liquid crystal mixtures with specific properties by incorporating compounds like this compound is a cornerstone of modern liquid crystal technology. These materials are also being explored for their potential in emerging fields such as augmented and virtual reality displays, where high speed and high resolution are paramount. nih.gov The creation of stable, room-temperature ferroelectric nematic phases through the mixing of different molecular species is an active area of research aimed at expanding the application scope of these materials. arxiv.org

Derivatives and Analogues of 1 Methylheptyl 4 Benzyloxybenzoate: Structure Property Relationship Studies

Synthesis and Evaluation of Fluoro-Substituted Benzyloxybenzoate Analogues

The introduction of fluorine atoms into the molecular core of benzyloxybenzoate liquid crystals has been a strategic approach to modify their physical properties, particularly their mesomorphic and electro-optical behavior. The high electronegativity and small size of fluorine substituents can significantly alter intermolecular interactions, leading to the emergence of novel liquid crystalline phases.

A notable study in this area involved the synthesis of a homologous series of chiral fluoro-substituted benzoyloxybenzoates. The synthetic route typically involves a multi-step process, beginning with the protection of a hydroxybenzoic acid, followed by esterification with a fluorophenol derivative, and subsequent coupling with a chiral alcohol, such as (S)-(+)-octan-2-ol, to introduce the chiral 1-methylheptyl moiety or a similar chiral group. The final products are often purified by column chromatography and characterized using spectroscopic techniques.

The primary goal of introducing fluorine is often to induce or stabilize tilted smectic phases, including the antiferroelectric smectic C* (SmC*A) phase, which is of great interest for fast-switching display devices. Research has shown that the position of the fluorine substituent on the phenyl rings is crucial in determining the mesomorphic properties. For instance, compounds with a fluoro substituent ortho to the carboxylate group containing the chiral moiety have been found to exhibit a wide temperature range for the antiferroelectric phase. surajitdhara.in

The evaluation of these fluoro-substituted analogues involves a combination of techniques:

Polarized Light Microscopy (PLM): To identify the different liquid crystal phases and their characteristic textures.

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

Electro-optical Measurements: To study the switching behavior, spontaneous polarization, and response times in the ferroelectric (SmC) and antiferroelectric (SmCA) phases.

The findings from these studies have demonstrated that fluoro-substitution is a powerful tool for tuning the mesomorphic behavior and enhancing the electro-optical properties of benzyloxybenzoate-based liquid crystals.

| Compound Type | Substitution Pattern | Observed Mesophases | Key Findings |

| Chiral Fluorobenzoyloxybenzoates | Fluoro-substitution on terminal phenyl rings | SmCA, SmC, SmA | The presence and position of fluorine significantly influence the stability and temperature range of the antiferroelectric SmC*A phase. surajitdhara.in |

| Biphenyl (B1667301) Benzoate (B1203000) Analogues | Monofluoro-substitution near the chiral chain | SmA, SmCα, SmCA | The position of the single fluoro substituent has a pronounced effect on the polymorphism and the stability of different smectic phases. researchgate.net |

Comparative Studies with Different Alkyl Chain Lengths and Branching

The length and branching of the alkyl chains attached to the rigid core of a liquid crystal molecule play a pivotal role in determining its mesomorphic properties. In the context of 1-methylheptyl 4-benzyloxybenzoate and its analogues, systematic variations of the alkyl chains have provided deep insights into the structure-property relationships.

Studies have shown that increasing the length of the alkyl chain generally leads to a greater number of mesophases and a higher clearing point (the temperature at which the material becomes an isotropic liquid). mdpi.comresearchgate.net This is attributed to the increased anisotropy of the molecule and stronger van der Waals interactions between the longer chains, which favor more ordered phases. For instance, shorter chain homologues may only exhibit a nematic phase, while longer chain homologues can display a variety of smectic phases (SmA, SmC, etc.). researchgate.net

The "odd-even" effect is another well-documented phenomenon, where the clearing temperature alternates between homologues with an odd and an even number of carbon atoms in the alkyl chain. This is related to the different orientations of the terminal C-C bond relative to the molecular long axis.

Branching in the alkyl chain, such as the methyl group in the 1-methylheptyl chain, introduces chirality and can significantly influence the mesophase behavior. Chiral molecules can form chiral nematic (N) and chiral smectic (SmC) phases, the latter of which exhibits ferroelectric properties. The degree of branching and the position of the branch point can affect the pitch of the helical structure in the chiral phases and the magnitude of the spontaneous polarization.

Comparative studies often involve the synthesis of homologous series of compounds with systematically varying alkyl chain lengths. These compounds are then characterized using techniques like PLM and DSC to map out their phase diagrams.

| Alkyl Chain Variation | Effect on Mesophase Behavior |

| Increasing Chain Length | Promotes the formation of more ordered smectic phases and increases the clearing temperature. mdpi.comresearchgate.net |

| Odd vs. Even Chain Length | Leads to an alternating pattern in the clearing temperature (odd-even effect). researchgate.net |

| Branching (Chirality) | Induces the formation of chiral mesophases (N, SmC) with unique electro-optical properties. |

Development of Oligomeric and Polymeric Materials Incorporating Benzyloxybenzoate Units

The incorporation of mesogenic units like benzyloxybenzoate into oligomers and polymers has led to the development of materials that combine the properties of liquid crystals with the processability and mechanical robustness of polymers. These liquid crystal polymers (LCPs) can be classified into main-chain LCPs, where the mesogenic units are part of the polymer backbone, and side-chain LCPs, where the mesogens are attached as side groups to a flexible polymer chain.

The synthesis of these materials often involves the polymerization of monomers containing the benzyloxybenzoate moiety. For side-chain LCPs, a common approach is the polymerization of acrylate (B77674) or methacrylate (B99206) monomers to which the mesogenic group is attached via a flexible spacer. This spacer decouples the motion of the mesogenic units from the polymer backbone, allowing them to self-assemble into liquid crystalline phases.

The properties of these oligomeric and polymeric materials are highly dependent on several factors:

Molecular Weight: The degree of polymerization influences the viscosity, mechanical properties, and phase transition temperatures.

Spacer Length: The length of the flexible spacer in side-chain LCPs affects the type of mesophase formed and the transition temperatures.

Mesogen Density: The concentration of mesogenic units along the polymer chain impacts the stability of the liquid crystalline phase.

Researchers have synthesized block copolymers containing liquid crystalline segments with phenyl benzoate moieties. nih.gov These materials can undergo microphase separation to form well-defined nanostructures, with the alignment of the liquid crystalline domains being controllable. Such materials are promising for applications in nanopatterning and the fabrication of ordered thin films.

Oligomers, which consist of a few repeating monomer units, represent an intermediate class of materials between low molecular weight liquid crystals and high polymers. rsc.org They can exhibit liquid crystalline properties while maintaining lower viscosities than polymers, making them suitable for certain processing techniques.

| Material Type | Structural Feature | Key Properties and Applications |

| Side-Chain LCPs | Mesogenic benzyloxybenzoate units attached as side groups to a polymer backbone. | Combine polymer processability with liquid crystal properties; used in optical films and data storage. |

| Block Copolymers | Contain liquid crystalline blocks with benzoate moieties. | Undergo microphase separation to form ordered nanostructures; potential for nanopatterning. nih.gov |

| Liquid Crystal Oligomers | Short chains of repeating mesogenic units. | Exhibit liquid crystalline behavior with lower viscosity than polymers; useful in coatings and additives. rsc.org |

Design Principles for Modulating Mesophase Behavior and Electro-Optical Response

The extensive research on this compound and its derivatives has led to the formulation of several key design principles for tailoring their liquid crystalline and electro-optical properties. These principles guide the rational design of new materials with specific functionalities.

Modulating Mesophase Behavior:

Molecular Shape and Anisotropy: A high aspect ratio (length-to-width) of the rigid core is essential for the formation of stable mesophases. Elongating the core, for example by introducing additional phenyl rings, generally increases the clearing temperature and promotes the formation of more ordered phases.

Terminal Substituents: The nature of the terminal groups on the alkyl chains significantly influences the mesomorphic behavior. Polar groups can enhance intermolecular interactions and favor the formation of smectic phases. The length and branching of the alkyl chains, as discussed earlier, are also critical parameters.

Lateral Substitution: Introducing substituents on the sides of the molecular core can disrupt the lateral packing of the molecules, leading to a decrease in the clearing temperature and potentially inducing lower-temperature mesophases. The size and polarity of the lateral substituent determine the extent of this effect.

Introduction of Kinks: Incorporating flexible linking groups or bent units within the rigid core can lead to the formation of bent-core or "banana" phases, which exhibit unique polar and chiral properties.

Modulating Electro-Optical Response:

Dipole Moment: The magnitude and direction of the molecular dipole moment are crucial for the electro-optical response. A large dipole moment perpendicular to the long molecular axis (transverse dipole moment) is desirable for achieving a strong dielectric anisotropy, which is essential for switching in an electric field.

Chirality: The introduction of a chiral center, as in the 1-methylheptyl group, is a prerequisite for ferroelectric and antiferroelectric behavior in the SmC* and SmC*A phases, respectively. The nature of the chiral group influences the spontaneous polarization and the helical pitch.

Fluorine Substitution: As detailed in section 6.1, the strategic placement of fluorine atoms is a powerful method to enhance the transverse dipole moment and promote the formation of tilted smectic phases with desirable electro-optical switching characteristics. surajitdhara.inresearchgate.net

Viscosity: The rotational viscosity of the material is a key factor determining the switching speed. Molecular design aimed at reducing intermolecular friction, for instance by avoiding bulky lateral groups, can lead to faster response times.

By applying these design principles, scientists can rationally engineer novel benzyloxybenzoate-based liquid crystals with optimized properties for a wide range of applications, from high-resolution displays to advanced photonic devices.

Emerging Research Areas and Future Perspectives for 1 Methylheptyl 4 Benzyloxybenzoate

Exploration in Novel Functional Materials Beyond Liquid Crystals

The inherent self-assembling nature of 1-Methylheptyl 4-Benzyloxybenzoate, a key characteristic for its liquid crystalline behavior, is now being harnessed for the creation of a new generation of functional materials. Researchers are looking beyond its traditional role in displays to explore its utility in areas where ordered molecular arrangements can impart unique optical, electronic, or mechanical properties.

One promising area of investigation is the use of this compound as a component in organic semiconductors. The benzyloxybenzoate core provides a rigid, aromatic framework conducive to π-π stacking, a critical factor for charge transport. The chiral 1-methylheptyl chain can induce helical superstructures, which may offer advantages in chiroptical electronic devices. While extensive research on this specific molecule is still in its nascent stages, studies on analogous benzoate (B1203000) derivatives have shown that subtle modifications to the molecular structure can significantly influence their charge carrier mobility and photophysical properties.

Furthermore, the ability of this compound to form ordered films and interfaces is being explored for applications in sensing and catalysis. The controlled arrangement of molecules at a surface can create specific binding sites for target analytes or provide a structured environment for catalytic reactions to occur with high efficiency and selectivity. The interplay between the rigid core and the flexible alkyl chain of this compound could allow for the design of surfaces with tunable properties.

Advanced Computational Design and Predictive Modeling for New Benzyloxybenzoate Derivatives

The development of next-generation materials is increasingly reliant on the power of computational chemistry and materials modeling. For this compound and its derivatives, these tools are proving to be indispensable for predicting and understanding their structure-property relationships.

Advanced computational techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are being employed to model the behavior of these molecules at the atomic level. DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of new benzyloxybenzoate derivatives. This allows researchers to screen potential candidates for desired functionalities before undertaking laborious and costly synthesis. For instance, computational models can predict how modifications to the alkyl chain length or the introduction of different substituent groups on the aromatic rings will affect the liquid crystal phase behavior, melting points, and optical anisotropy.

Predictive modeling is also crucial for understanding the self-assembly process. MD simulations can track the spontaneous organization of molecules into ordered structures, revealing the key intermolecular interactions that drive the formation of specific liquid crystal phases. This knowledge is vital for designing molecules that will self-assemble into complex, non-centrosymmetric structures with desirable properties like ferroelectricity or second-harmonic generation. By simulating the response of these materials to external stimuli such as electric fields or temperature changes, researchers can predict their performance in smart material applications.

| Computational Technique | Predicted Properties for Benzyloxybenzoate Derivatives | Relevance to Material Design |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, spectroscopic properties | Screening of new molecules with desired optical and electronic properties. |

| Molecular Dynamics (MD) | Self-assembly behavior, phase transitions, mechanical properties | Design of molecules with specific liquid crystal phases and responsiveness. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation between molecular descriptors and physical properties | Rapid prediction of properties for large libraries of virtual compounds. |

Methodological Advancements in Characterization of Complex Self-Assembled Structures

The intricate and often hierarchical self-assembled structures formed by this compound and its analogs demand sophisticated characterization techniques to fully elucidate their nature. Recent methodological advancements are providing unprecedented insights into the morphology and dynamics of these complex materials.

High-resolution X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful tools for determining the long-range order and dimensionality of the self-assembled structures. These techniques can reveal the precise arrangement of molecules within the liquid crystal phases, including layer spacings in smectic phases and the lattice parameters of columnar phases. The chirality of the 1-methylheptyl group can lead to the formation of chiral smectic phases, which exhibit complex superstructures that can be probed with specialized X-ray techniques.

In addition to scattering methods, advanced microscopy techniques are playing a crucial role. Polarized optical microscopy (POM) remains a fundamental tool for identifying liquid crystal phases based on their unique textures. However, higher-resolution techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can provide real-space images of the self-assembled structures at the nanoscale. Cryo-TEM, in particular, allows for the visualization of the structures in a vitrified state, preserving their native morphology.

Spectroscopic techniques are also evolving to provide more detailed information. Two-dimensional infrared (2D-IR) spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy can probe the local molecular environment and dynamics within the self-assembled structures, offering insights into intermolecular interactions and conformational changes.

| Characterization Technique | Information Obtained | Significance for this compound |

| High-Resolution X-ray Diffraction (XRD) | Long-range molecular order, phase identification | Determination of liquid crystal phase symmetry and dimensions. |

| Small-Angle X-ray Scattering (SAXS) | Supramolecular organization, domain sizes | Probing the hierarchical self-assembly and nanoscale morphology. |

| Polarized Optical Microscopy (POM) | Liquid crystal textures, phase transitions | Initial identification and characterization of mesophases. |

| Atomic Force Microscopy (AFM) | Surface topography and morphology | Visualization of self-assembled structures on surfaces. |

| Solid-State NMR Spectroscopy | Local molecular environment, dynamics | Understanding intermolecular packing and molecular motion. |

Potential in Responsive and Smart Materials Applications

The ability of liquid crystalline materials like this compound to undergo significant changes in their molecular organization in response to external stimuli is the foundation for their potential in responsive and smart materials. The unique combination of a rigid aromatic core and a chiral, flexible tail in this molecule makes it a particularly interesting candidate for creating materials with tunable properties.

One of the most explored areas for responsive liquid crystals is in the development of sensors. The delicate balance of intermolecular forces that governs the liquid crystal phases can be easily perturbed by the presence of certain chemical or biological analytes. This can lead to a detectable change in the optical properties of the material, such as a color change or a shift in the birefringence, providing a simple and sensitive method for detection.

Furthermore, the chiral nature of this compound opens up possibilities for creating materials that respond to light. The incorporation of photoresponsive moieties into the molecular structure or as dopants within the liquid crystal matrix can allow for the reversible control of the material's properties using light. This could lead to the development of light-actuated devices, optical data storage media, and smart windows that can dynamically control the passage of light and heat.

The piezoelectric and pyroelectric properties that can arise in certain chiral smectic phases of benzyloxybenzoate derivatives also point towards their potential in energy harvesting and transduction applications. The ability to convert mechanical or thermal energy into electrical energy, and vice versa, makes these materials attractive for use in a variety of sensors, actuators, and other smart devices. While significant research is still required to optimize these properties in materials based on this compound, the fundamental molecular design holds considerable promise for the future of smart materials.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-Methylheptyl 4-Benzyloxybenzoate with high yield and purity?

- Methodological Answer : Synthesis typically involves esterification under controlled conditions. Key parameters include:

- Temperature : Maintain between 60–80°C to avoid side reactions.

- Catalysts : Use acid catalysts (e.g., H₂SO₄) for efficient ester bond formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Post-synthesis, purify via column chromatography or preparative HPLC to isolate the compound. Monitor reaction progress using TLC with UV visualization .

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Methodological Answer : Employ a combination of:

- Spectroscopy : NMR (¹H and ¹³C) to confirm ester linkage and benzyloxy substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : If crystalline, resolve 3D conformation to verify spatial arrangement of functional groups .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with methanol/water mobile phase (gradient elution) for separation.

- LC-MS/MS : Enhances sensitivity for trace-level detection in complex samples (e.g., soil, plasma).

- Calibration Standards : Prepare in matrix-matched solutions to account for interference .

Advanced Research Questions

Q. How can conflicting data on the ecological toxicity of this compound be resolved?

- Methodological Answer :

- Standardized Bioassays : Conduct acute toxicity tests using Daphnia magna (48-hour EC₅₀) and Danio rerio (96-hour LC₅₀) under OECD guidelines.

- Solubility Considerations : Account for the compound’s low water solubility (e.g., use carriers like acetone <0.1% v/v) to avoid false negatives.

- Comparative Studies : Cross-reference with structurally analogous esters (e.g., Fluroxypyr 1-Methylheptyl Ester, which shows LC₅₀ >5,620 ppm in fish) to identify trends in toxicity .

Q. What experimental strategies are effective for studying the metabolic stability of this compound in mammalian systems?

- Methodological Answer :

- In Vitro Hepatic Models : Use microsomal fractions (e.g., human liver S9) to assess phase I/II metabolism.